molecular formula C9H13ClN2O B1459127 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride CAS No. 1427379-82-5

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride

Cat. No. B1459127
CAS RN: 1427379-82-5
M. Wt: 200.66 g/mol
InChI Key: DBIFVNUSJQMORY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Medicinal Chemistry: Antitubercular Agent Design

The compound has shown promise in the design of antitubercular agents. Molecular docking studies suggest that derivatives of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride exhibit high binding affinity toward enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). These enzymes are crucial for the survival of the tuberculosis bacillus, making them prime targets for new drug designs, especially against multidrug-resistant strains .

Pharmacology: Diabetes Treatment

In pharmacological research, the compound’s derivatives have been predicted to inhibit β-glucosidase effectively. This enzyme plays a role in carbohydrate digestion and glucose metabolism, and its inhibition is a therapeutic strategy in diabetes management. Therefore, this compound provides a novel scaffold for developing antidiabetic medications .

Materials Science: Synthesis of Pyrimidine Derivatives

In materials science, 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride serves as a precursor for synthesizing a diverse family of pyrimidine ring derivatives. These derivatives have applications in creating new materials with potential electronic, optical, and mechanical properties .

Biochemistry: Enzyme Inhibition Studies

Biochemically, the compound is used in studying enzyme inhibition. The high binding affinity of its derivatives to essential enzymes can be leveraged to understand the interaction between small molecules and enzymes, which is fundamental in elucidating metabolic pathways and designing inhibitors .

Chemical Synthesis: Novel Building Blocks

The compound is a valuable building block in chemical synthesis. It offers opportunities for functionalization due to the presence of protecting groups that can be easily cleaved, allowing for the creation of a wide array of novel organic compounds .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride is utilized in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable as a standard or reference compound in various analytical techniques, aiding in the identification and quantification of substances .

properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c12-6-9-10-5-7-3-1-2-4-8(7)11-9;/h5,12H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIFVNUSJQMORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride

CAS RN

1427379-82-5
Record name (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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